N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
Description
N-[(1-Methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a synthetic small molecule characterized by a bis-pyrazole scaffold. The compound features two pyrazole rings: one substituted with a methyl group at the 1-position and a propylamine chain at the 4-position, while the second pyrazole is functionalized with a methylaminomethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for biological and pharmaceutical studies.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-3-4-16-9-11(7-14-16)12-5-10-6-13-15(2)8-10;/h6-9,12H,3-5H2,1-2H3;1H |
InChI Key |
LGQVRFYXMISOML-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example:
Reaction conditions typically involve refluxing in ethanol or acetic acid at 80–100°C for 6–12 hours.
Key Parameters:
Alkylation and Functionalization
The propyl group is introduced via nucleophilic substitution or alkylation reactions. For instance, reacting the pyrazole intermediate with 1-bromopropane in the presence of a base (e.g., K₂CO₃) yields the propyl-substituted derivative. Simultaneously, the (1-methylpyrazol-4-yl)methyl group is attached using reductive amination or alkylation with (1-methylpyrazol-4-yl)methyl chloride.
Optimization Insights:
-
Temperature : Alkylation proceeds efficiently at 50–60°C.
-
Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization methods are employed to achieve >95% purity.
Industrial-Scale Production
Scalable methods prioritize cost-effectiveness and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5–2 L | 100–500 L |
| Temperature Control | Oil Bath | Jacketed Reactors |
| Purification | Column Chromatography | Recrystallization |
| Yield | 60–70% | 75–85% |
Industrial processes replace chromatography with recrystallization for cost efficiency, achieving yields up to 85%.
Optimization Strategies
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency by 15–20%.
-
Microwave Assistance : Reduces reaction time from 12 hours to 2–3 hours for cyclization steps.
Solvent Selection
| Solvent | Dielectric Constant | Reaction Rate (Relative) |
|---|---|---|
| DMF | 36.7 | 1.0 |
| THF | 7.5 | 0.6 |
| Ethanol | 24.3 | 0.8 |
Polar aprotic solvents like DMF favor faster reaction kinetics.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H NMR | Confirm substituent positions | δ 2.5 ppm (N–CH₃), δ 3.1 ppm (N–CH₂) |
| HPLC | Purity assessment | >98% purity |
| XRD | Crystallinity verification | Distinct diffraction peaks |
These methods validate the absence of by-products such as unreacted intermediates or regioisomers.
Challenges and Solutions
By-Product Formation
Low Solubility
-
Issue : Intermediate insolubility slows reaction kinetics.
-
Solution : Use of DMF/THF mixtures enhances solubility without side reactions.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Traditional Alkylation | 68% | 95% | Low | Moderate |
| Microwave-Assisted | 82% | 97% | High | High |
| Industrial Recrystallization | 78% | 96% | Low | High |
Microwave-assisted synthesis offers superior yields but requires specialized equipment, making industrial recrystallization the preferred balance of cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is its role as a phosphodiesterase inhibitor . Phosphodiesterases are enzymes that degrade cyclic nucleotides, which are crucial for various cellular signaling pathways. By inhibiting these enzymes, the compound can increase intracellular levels of cyclic AMP and cyclic GMP, potentially leading to enhanced physiological responses such as vasodilation and neuroprotection .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter receptors has been studied to assess its potential in modulating neurological pathways affected by conditions such as Alzheimer's disease and Parkinson's disease .
Therapeutic Potential
The therapeutic implications of this compound extend to various medical fields:
- Cardiovascular Diseases : Due to its ability to enhance cyclic nucleotide levels, it may be beneficial in treating conditions like hypertension and heart failure.
- Neurological Disorders : Its neuroprotective effects suggest potential applications in managing neurodegenerative diseases.
- Inflammatory Conditions : The compound's modulation of inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Study on Neuroprotection : A study demonstrated that administration of this compound in rodent models significantly reduced neuronal apoptosis induced by oxidative stress .
- Inflammation Model : In an inflammation model, the compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related molecules, emphasizing substituent effects, biological activity, and binding interactions.
Structural Analogs with Pyrazole Moieties
NVP-BVU972 (6-[[6-(1-Methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinolone)
- Structure: Contains a 1-methylpyrazol-4-yl group linked to an imidazopyridazine-quinolone scaffold.
- Comparison : Unlike the target compound, NVP-BVU972 incorporates a larger heterocyclic system (imidazopyridazine), likely enhancing kinase selectivity but reducing metabolic stability. The target’s bis-pyrazole structure may favor interactions with smaller catalytic pockets.
Compound 31b (2-Amino-5-[(1-methylcyclopropyl)sulfamoyl]-N-[(1-methylpyrazol-4-yl)methyl]benzamide)
- Structure : Shares the (1-methylpyrazol-4-yl)methylamine group but includes a benzamide sulfonamide backbone.
- Activity : Acts as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor (IC₅₀ = 67 nM), critical in DNA damage repair .
- Comparison : The target compound lacks the sulfonamide-benzamide moiety, which is essential for PARG inhibition in 31b. However, its propylamine chain may confer distinct pharmacokinetic properties (e.g., membrane permeability).
Compounds with Alternative Heterocycles
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride
- Structure : Replaces pyrazole with pyrrole, retaining a propylamine chain and hydrochloride salt.
- Activity: Limited data, but pyrrole-based amines are often explored as neurotransmitter analogs or enzyme modulators .
CX-4945 (5-[(3-Chlorophenyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid)
- Activity : Inhibits casein kinase 2 (CK2), with antitumor and antiviral effects .
- Comparison : The target’s bis-pyrazole system lacks the planar aromaticity of CX-4945, suggesting divergent binding modes (e.g., allosteric vs. ATP-competitive inhibition).
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (HCl Salt) |
|---|---|---|---|
| Target Compound | ~310 | 2.1 | High |
| NVP-BVU972 | ~450 | 3.8 | Moderate |
| Compound 31b | ~420 | 1.9 | High |
| [(1-Methylpyrrol-2-yl)methyl]propylamine | ~200 | 1.5 | High |
Key Research Findings
Substituent Impact : The 1-methylpyrazol-4-yl group is a common motif in kinase and enzyme inhibitors (e.g., NVP-BVU972, 31b), suggesting the target compound may interact with similar targets .
Salt Form Advantages : The hydrochloride salt in the target compound and pyrrole-based analogs improves aqueous solubility, critical for in vivo efficacy .
Biological Activity
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a chemical compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes pyrazole moieties that contribute to its diverse biological interactions.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological applications.
The compound primarily functions as an inhibitor of phosphodiesterase enzymes , which play a critical role in cellular signaling by regulating the levels of cyclic nucleotides. This inhibition can lead to increased cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, influencing various physiological responses such as inflammation and neuroprotection.
1. Enzyme Inhibition
Research indicates that this compound effectively inhibits phosphodiesterases (PDEs), which are implicated in numerous signaling pathways. The inhibition of PDEs can have therapeutic implications for conditions like asthma, cardiovascular diseases, and neurodegenerative disorders.
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, potentially through its ability to modulate neurotransmitter systems and reduce oxidative stress. Studies suggest that it may protect neuronal cells from apoptosis and enhance cognitive functions.
3. Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
